Tetrapeptide-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

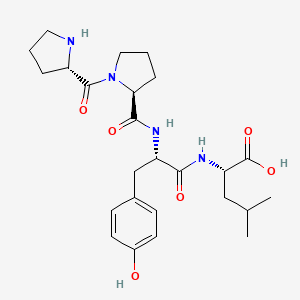

Tetrapeptide-11, also known as Acetyl this compound, is a synthetic peptide composed of four amino acids: proline, proline, tyrosine, and leucine. This compound is primarily used in the cosmetic industry for its anti-aging properties. It is known to improve skin elasticity and cohesion by stimulating the synthesis of key proteins such as Syndecan-1 and Collagen XVII .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrapeptide-11 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: Tetrapeptide-11 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common but can involve the peptide backbone.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the proline residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced forms of the peptide.

Substitution: Modified peptides with substituted side chains.

Aplicaciones Científicas De Investigación

Tetrapeptide-11 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for its potential in wound healing and tissue regeneration.

Industry: Widely used in cosmetic formulations for its anti-aging properties

Mecanismo De Acción

Tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It specifically targets:

Syndecan-1: A proteoglycan that plays a crucial role in cell adhesion and signaling.

Collagen XVII: A protein found in hemidesmosomes that influences the adhesion between the epidermis and the dermo-epidermal junction.

The peptide enhances the production of these proteins, leading to improved skin elasticity and firmness .

Comparación Con Compuestos Similares

Acetyl Tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

Palmitoyl Oligopeptide: Promotes collagen and elastin production.

Comparison: Tetrapeptide-11 is unique in its ability to specifically stimulate Syndecan-1 and Collagen XVII synthesis, making it particularly effective in improving skin cohesion and elasticity. Other peptides may target different proteins or pathways, leading to varied effects on skin health .

Propiedades

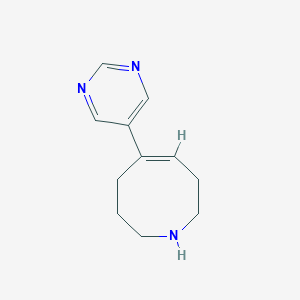

IUPAC Name |

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJKIHHTPAQLLW-TUFLPTIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884336-38-3 |

Source

|

| Record name | Tetrapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884336383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0048FR38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)